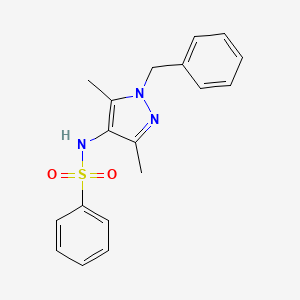
N-(3,4-dimethoxybenzyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-N'-phenylurea, commonly known as DMU-212, is a synthetic compound that has been widely studied for its potential applications in various fields. This compound is a member of the benzylurea family, which is known for its diverse biological activities.
Scientific Research Applications
DMU-212 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DMU-212 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMU-212 has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In cardiovascular disease, DMU-212 has been shown to improve endothelial function and reduce inflammation.
Mechanism of Action
The mechanism of action of DMU-212 is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. DMU-212 has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMU-212 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
DMU-212 has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-proliferative activity. DMU-212 has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. DMU-212 has also been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
DMU-212 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMU-212 is relatively expensive and may not be readily available in some labs. In addition, DMU-212 has a short half-life and may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for research involving DMU-212. One area of interest is the development of DMU-212 analogs with improved potency and selectivity. Another area of interest is the investigation of the potential of DMU-212 as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, the mechanism of action of DMU-212 needs to be further elucidated to fully understand its biological effects.
Conclusion
In conclusion, DMU-212 is a synthetic compound with diverse biological activities and potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biochemical and physiological effects. DMU-212 has several advantages for lab experiments, but also has limitations that need to be considered. Future research involving DMU-212 will focus on developing analogs with improved potency and selectivity, investigating its therapeutic potential, and elucidating its mechanism of action.
Synthesis Methods
DMU-212 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with phenyl isocyanate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been optimized for high yield and purity, and has been used in many studies involving DMU-212.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUKFBHGAOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)





![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
